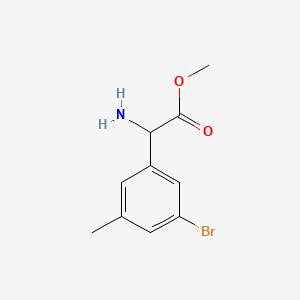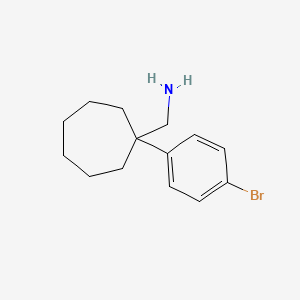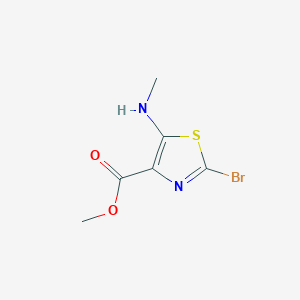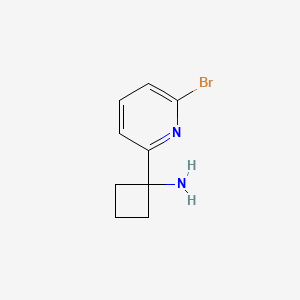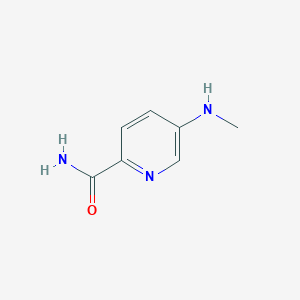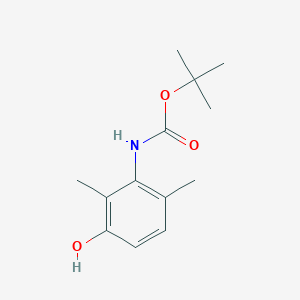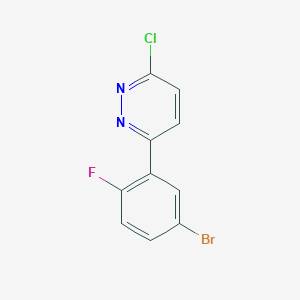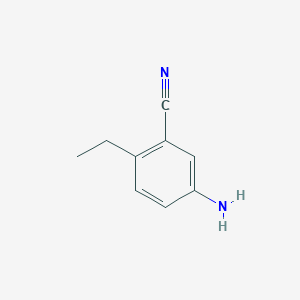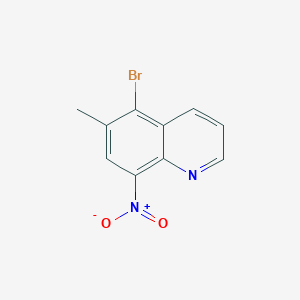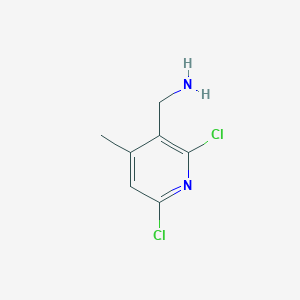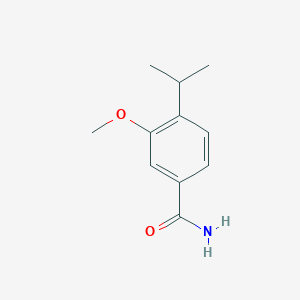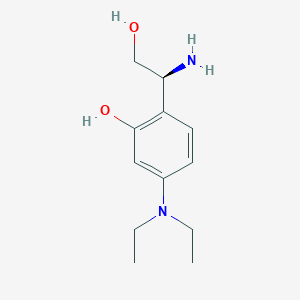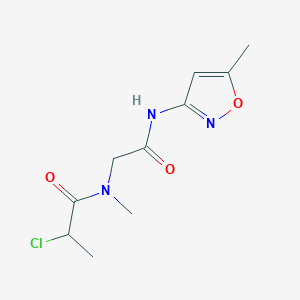
2-Chloro-N-methyl-N-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide is a synthetic organic compound characterized by its unique chemical structure
Méthodes De Préparation
The synthesis of 2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide involves multiple steps. One common synthetic route includes the reaction of 2-chloropropanoyl chloride with N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}amine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Analyse Des Réactions Chimiques
2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines or thiols, forming new derivatives. Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide include:
- 2-chloro-5-methylpyrimidine
- 2-chloro-5-methyl-4-nitropyridine 1-oxide These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of 2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide lies in its specific functional groups and potential applications in various fields.
Propriétés
Formule moléculaire |
C10H14ClN3O3 |
|---|---|
Poids moléculaire |
259.69 g/mol |
Nom IUPAC |
2-chloro-N-methyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]propanamide |
InChI |
InChI=1S/C10H14ClN3O3/c1-6-4-8(13-17-6)12-9(15)5-14(3)10(16)7(2)11/h4,7H,5H2,1-3H3,(H,12,13,15) |
Clé InChI |
RCSZQXVAHOBUAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)NC(=O)CN(C)C(=O)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


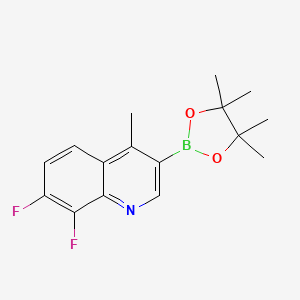
![rel-(3aR,6aR)-6a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13554088.png)
